
beta-D-Glucopyranoside, ethyl 4,6-O-(phenylmethylene)-1-thio-, dibenzoate
Overview
Description
Beta-D-Glucopyranoside, ethyl 4,6-O-(phenylmethylene)-1-thio-, dibenzoate is a useful research compound. Its molecular formula is C29H28O7S and its molecular weight is 520.6 g/mol. The purity is usually 95%.
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Biological Activity
Beta-D-Glucopyranoside, ethyl 4,6-O-(phenylmethylene)-1-thio-, dibenzoate is a complex organic compound characterized by its unique structure that includes a glucopyranoside backbone, phenylmethylene and thio groups, and dibenzoate moieties. This compound's molecular formula is C28H30O7S, with a molecular weight of approximately 558.67 g/mol. Its structural features suggest potential biological activities, particularly in medicinal chemistry and organic synthesis.
Biological Activity Overview
Research into beta-D-glucopyranoside derivatives has revealed various biological activities, including:
- Antioxidant Properties : Some derivatives exhibit significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Certain glucopyranoside derivatives have demonstrated effectiveness against various bacterial strains.
- Enzyme Inhibition : Compounds similar to beta-D-glucopyranoside have been studied for their ability to inhibit enzymes such as xanthine oxidase, which is relevant in gout treatment.
1. Antioxidant Activity
A study investigated the antioxidant potential of several glucopyranoside derivatives. The findings indicated that compounds with thio groups exhibited enhanced radical scavenging activity compared to their non-thio counterparts. The mechanism was attributed to the ability of the thio group to donate electrons effectively.
2. Antimicrobial Activity
In a comparative study, beta-D-glucopyranoside derivatives were tested against common pathogens like E. coli and Staphylococcus aureus. The results showed that compounds with phenylmethylene modifications had improved antibacterial properties due to enhanced membrane permeability.
3. Enzyme Inhibition
Research focusing on enzyme inhibition revealed that beta-D-glucopyranoside derivatives could significantly inhibit xanthine oxidase activity. This inhibition was linked to the structural configuration of the thio group and its interaction with the enzyme's active site.
Comparative Analysis of Similar Compounds
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside | C33H32O6S | Contains naphthyl group; enhanced lipophilicity | Antioxidant |
Ethyl 4-Methylphenyl-beta-D-glucopyranoside | C16H20O5 | Simpler structure; focused on phenolic interactions | Antimicrobial |
Ethyl 4,6-O-benzylidene-beta-D-glucopyranoside | C18H22O5 | Lacks thio group; primarily studied for glycosidic properties | Enzyme inhibition |
Properties
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-7-benzoyloxy-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O7S/c1-2-37-29-25(35-27(31)20-14-8-4-9-15-20)24(34-26(30)19-12-6-3-7-13-19)23-22(33-29)18-32-28(36-23)21-16-10-5-11-17-21/h3-17,22-25,28-29H,2,18H2,1H3/t22-,23-,24+,25-,28?,29+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMRTIABQQKBAN-DNBYFEENSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153730 | |
Record name | β-D-Glucopyranoside, ethyl 4,6-O-(phenylmethylene)-1-thio-, dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301153730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20701-63-7 | |
Record name | β-D-Glucopyranoside, ethyl 4,6-O-(phenylmethylene)-1-thio-, dibenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20701-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-D-Glucopyranoside, ethyl 4,6-O-(phenylmethylene)-1-thio-, dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301153730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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